molecular formula C11H12ClN3O B1196245 2,4-Dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one CAS No. 116114-14-8

2,4-Dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one

Cat. No. B1196245
M. Wt: 237.68 g/mol
InChI Key: HXPJLBHKHCQJBB-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like the CAS number.



Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it be converted into?) or a product (what reactions produce this compound?).



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, spectral properties (IR, UV-Vis, NMR, MS), and reactivity.


Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc. It would also include appropriate safety precautions for handling and disposal.


Future Directions

This would involve a discussion of areas for further research. This could include potential applications, related compounds to synthesize, further experiments to conduct, etc.


properties

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-3-15-10(13-14(2)11(15)16)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPJLBHKHCQJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151280
Record name MDL 27266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one

CAS RN

116114-14-8
Record name MDL 27266
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116114148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDL 27266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDL-27266
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S2K4J17Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred, room temperature solution of 5-(4-chlorophenyl) -2,4-dihydro-4-ethyl-3H-1,2,4-triazol-3-one (6.00 g, 2.68×10-2 mole) and 1 molar aqueous NaOH (30.0 ml, 3.00×10-2 mole) was added a solution of methyl iodide (2.5 ml, 4.0×10-2 mole) and ethanol (10 ml). After stirring overnight at room temperature, the reaction mixture was transferred to a separatory funnel where it was extracted three times with EtOAc. The EtOAc extracts were combined, washed with saturated aqueous NaCl, and dried over Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure leaving an oil which slowly solidified. Chromatography and crystallization from cyclohexane gave small colorless needles: 3.4 g (53%), Mp 73°-75° C.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

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